7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL
Overview
Description
“7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL” is a chemical compound with the empirical formula C7H6ClNO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL” is 187.58 . The SMILES string representation isOc1c (Cl)cnc2OCCOc12
. The InChI string is 1S/C7H6ClNO3/c8-4-3-9-7-6 (5 (4)10)11-1-2-12-7/h3H,1-2H2, (H,9,10)
. Chemical Reactions Analysis
Specific chemical reactions involving “7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL” are not available in the retrieved data. For detailed reaction mechanisms, it’s recommended to refer to peer-reviewed papers or technical documents .Physical And Chemical Properties Analysis
“7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL” is a solid . The flash point is not applicable . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for more detailed physical and chemical property information .Scientific Research Applications
Synthesis and Structural Studies
- The synthesis of new compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system has been achieved, illustrating the potential for creating diverse chemical structures with this core. This work demonstrates the versatility of the dioxinopyridine derivatives for further chemical transformations (Soukri et al., 2003).
- Another study presented a new synthetic route to previously unattainable 3-substituted 2,3-dihydro-1,4-dioxino [2,3-b] pyridines, highlighting the chemical flexibility and potential utility of these compounds in further synthetic endeavors (Benarab, Poirot, & Guillaumet, 1993).
Potential as Therapeutic Scaffolds
- Novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines with modifications in the dioxane ring were synthesized. These novel scaffolds, due to their versatile hydroxymethyl group, are considered attractive intermediates for the preparation of potential therapeutic agents (Bartolomea et al., 2003).
Advanced Synthetic Techniques
- An efficient synthetic methodology was developed for elaborating the Pyrido[2,3-b]-or [3,4-b]-pyrazine and [1,4]diazepine skeletons, demonstrating the compound's utility in constructing complex heterocyclic systems which are often found in pharmaceutical agents (Couture & Grandclaudon, 1991).
- Tin-free radical cyclizations have been employed for synthesizing 7-azaoxindoles, 7-azaindolines, tetrahydro[1,8]naphthyridines, and tetrahydro-5H-pyrido[2,3-b]azepin-8-ones, showcasing a novel method for constructing nitrogen-containing heterocyclic compounds, potentially useful for drug discovery (Bacqué, El Qacemi, & Zard, 2004).
Safety And Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . It has the hazard statement H319, which indicates that it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which involve rinsing cautiously with water for several minutes in case of contact with eyes . It’s classified as Eye Irrit. 2 for hazard classifications . It’s recommended to handle the compound with appropriate safety measures .
properties
IUPAC Name |
7-chloro-3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-3-9-7-6(5(4)10)11-1-2-12-7/h3H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCMLISTZUQOPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C(=O)C(=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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